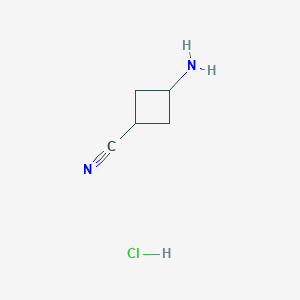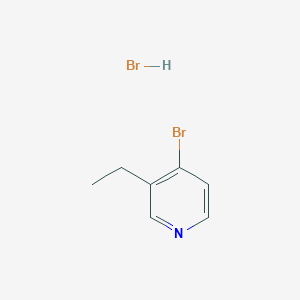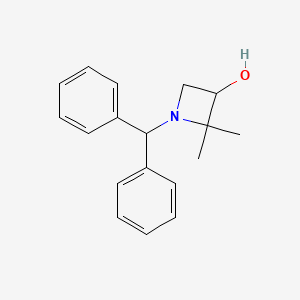
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL
描述
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a diphenylmethyl group and a hydroxyl group attached to the azetidine ring
作用机制
Target of Action
The compound 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL is also known as Modafinil . It is primarily used to treat narcolepsy and is known for its wakefulness-promoting properties . The primary targets of Modafinil are the Histamine 1 (H1) receptors .
Mode of Action
Modafinil works by antagonizing the H1 receptors . This interaction results in the promotion of wakefulness and alertness . It is also known to have antiemetic, antitussive, hypnotic, and antiparkinson properties .
Biochemical Pathways
It is known that the drug influences several neurotransmitter systems, including dopamine, norepinephrine, serotonin, acetylcholine, glutamine, and gamma-aminobutyric acid .
Pharmacokinetics
Modafinil is administered orally . It has a protein binding of 62.3% and is primarily metabolized in the liver via amide hydrolysis . The elimination half-life of Modafinil is between 12 to 15 hours , and it is primarily excreted in the urine .
Result of Action
The molecular and cellular effects of Modafinil’s action result in increased wakefulness and alertness in individuals. It is used to treat conditions like narcolepsy, sleep apnea, and shift work sleep disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Modafinil. Factors such as diet, physical activity, stress levels, and overall health can impact how the drug is metabolized and its effectiveness . For example, a healthy diet and regular exercise can enhance the drug’s effectiveness, while high stress levels might reduce its efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino esters.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactors to ensure precise control over reaction conditions and minimize side reactions.
化学反应分析
Types of Reactions: 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, Lewis acids.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted azetidines.
科学研究应用
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL can be compared with other similar compounds, such as:
Diphenylmethane: Shares the diphenylmethyl group but lacks the azetidine ring and hydroxyl group.
Azetidine-3-OL: Contains the azetidine ring and hydroxyl group but lacks the diphenylmethyl group.
Diphenylmethylpiperazine: Contains the diphenylmethyl group but has a piperazine ring instead of an azetidine ring.
The uniqueness of this compound lies in its combination of the diphenylmethyl group, azetidine ring, and hydroxyl group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-benzhydryl-2,2-dimethylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDDKKNUZORKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257649 | |
| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159556-73-7 | |
| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159556-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


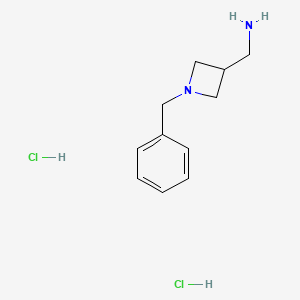

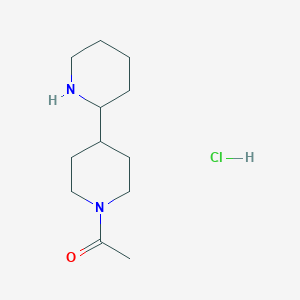

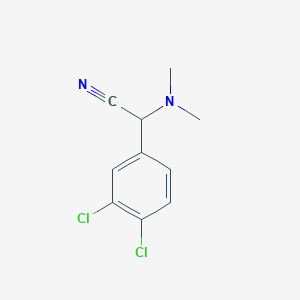

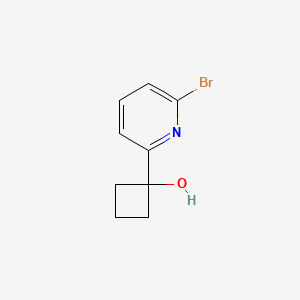

![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)
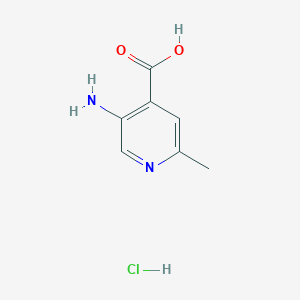
![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)
